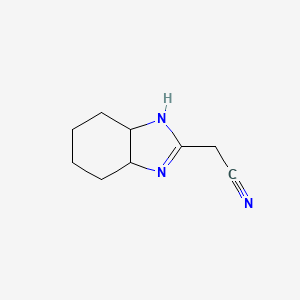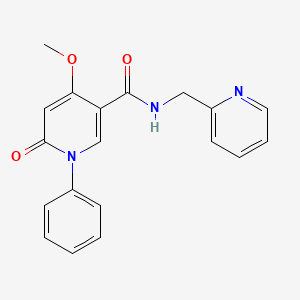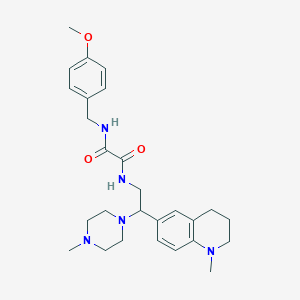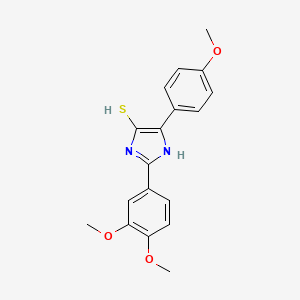![molecular formula C16H23N3O2S B2723100 N-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide CAS No. 1436107-34-4](/img/structure/B2723100.png)
N-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of N-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide:
Antimicrobial Agents
N-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide: has shown potential as an antimicrobial agent. Thiazole derivatives, including this compound, are known for their ability to inhibit the growth of various bacteria and fungi. This makes them valuable in developing new antibiotics and antifungal medications .
Anticancer Research
This compound is also being explored for its anticancer properties. Thiazole derivatives have been found to exhibit cytotoxic effects against various cancer cell lines. Researchers are investigating the mechanisms by which these compounds induce apoptosis (programmed cell death) in cancer cells, which could lead to new cancer therapies .
Anti-inflammatory Applications
The anti-inflammatory properties of N-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide are another area of interest. Thiazole compounds have been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This makes them potential candidates for treating inflammatory diseases such as arthritis .
Antiviral Research
In the realm of antiviral research, thiazole derivatives are being studied for their ability to inhibit viral replication. This compound could be particularly useful in developing treatments for viral infections, including those caused by influenza and other respiratory viruses .
Neuroprotective Agents
The neuroprotective effects of N-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide are being investigated for potential applications in treating neurodegenerative diseases. Thiazole derivatives have been found to protect neurons from oxidative stress and apoptosis, which could be beneficial in conditions like Alzheimer’s and Parkinson’s diseases .
Antioxidant Properties
This compound is also being studied for its antioxidant properties. Thiazole derivatives can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. This makes them potential candidates for developing supplements or medications aimed at reducing oxidative damage .
Antidiabetic Research
Research is also being conducted on the antidiabetic potential of N-[Cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-YL)propanamide . Thiazole compounds have been shown to improve insulin sensitivity and reduce blood glucose levels, which could be beneficial in managing diabetes .
Cardioprotective Effects
Finally, the cardioprotective effects of this compound are being explored. Thiazole derivatives have been found to protect cardiac cells from ischemic damage and improve heart function. This could lead to new treatments for heart diseases, including myocardial infarction and heart failure .
Propiedades
IUPAC Name |
N-[cyano(cyclohexyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-11-12(2)22-16(21)19(11)9-8-15(20)18-14(10-17)13-6-4-3-5-7-13/h13-14H,3-9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPDOVDQAWNJRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=O)N1CCC(=O)NC(C#N)C2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


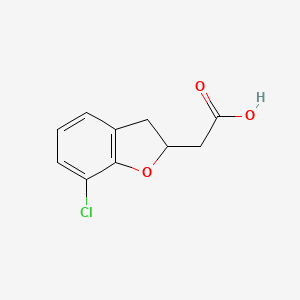


![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2723024.png)
![(E)-2-cyano-3-[3-methoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2723025.png)
![2-cyclopropyl-5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2723027.png)
